Cas no 1219960-41-4 (4-(3-methyl-1,2-oxazol-5-yl)piperidine)
4-(3-methyl-1,2-oxazol-5-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-METHYL-5-ISOXAZOLYL)PIPERIDINE
- 3-Methyl-5-(piperidin-4-yl)isoxazole
- 4-(3-Methyl-5-isoxazolyl)- piperidine
- 3-methyl-5-piperidin-4-yl-1,2-oxazole
- BB 0260707
- 4-?(3-?methyl-?5-?isoxazolyl)?-piperidine
- F13633
- 4-(3-methyl-1,2-oxazol-5-yl)piperidine
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- MDL: MFCD13562917
- Inchi: 1S/C9H14N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
- InChI Key: AXVBDMPVKKHKEE-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)C1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- XLogP3: 0.9
- Topological Polar Surface Area: 38.1
4-(3-methyl-1,2-oxazol-5-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM363744-1g |
4-(3-Methyl-5-isoxazolyl)piperidine |
1219960-41-4 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM363744-5g |
4-(3-Methyl-5-isoxazolyl)piperidine |
1219960-41-4 | 95%+ | 5g |
$*** | 2023-04-03 | |
| abcr | AB463054-250 mg |
4-(3-Methyl-5-isoxazolyl)- piperidine |
1219960-41-4 | 250mg |
€1130.00 | 2023-06-15 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02047-1g |
3-methyl-5-(piperidin-4-yl)isoxazole |
1219960-41-4 | 95% | 1g |
$800 | 2023-09-07 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39547-1g |
Piperidine, 4-(3-methyl-5-isoxazolyl)- |
1219960-41-4 | 97% | 1g |
2154.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB39547-5g |
Piperidine, 4-(3-methyl-5-isoxazolyl)- |
1219960-41-4 | 97% | 5g |
7530.00 | 2021-06-01 | |
| Enamine | EN300-1856615-0.05g |
4-(3-methyl-1,2-oxazol-5-yl)piperidine |
1219960-41-4 | 0.05g |
$600.0 | 2023-09-18 | ||
| Enamine | EN300-1856615-0.1g |
4-(3-methyl-1,2-oxazol-5-yl)piperidine |
1219960-41-4 | 0.1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1856615-0.25g |
4-(3-methyl-1,2-oxazol-5-yl)piperidine |
1219960-41-4 | 0.25g |
$657.0 | 2023-09-18 | ||
| Enamine | EN300-1856615-0.5g |
4-(3-methyl-1,2-oxazol-5-yl)piperidine |
1219960-41-4 | 0.5g |
$685.0 | 2023-09-18 |
4-(3-methyl-1,2-oxazol-5-yl)piperidine Suppliers
4-(3-methyl-1,2-oxazol-5-yl)piperidine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(3-methyl-1,2-oxazol-5-yl)piperidine
Comprehensive Overview of 4-(3-methyl-1,2-oxazol-5-yl)piperidine (CAS No. 1219960-41-4): Properties, Applications, and Innovations
4-(3-methyl-1,2-oxazol-5-yl)piperidine (CAS No. 1219960-41-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a piperidine ring with a 3-methyl-1,2-oxazole moiety, offering a versatile scaffold for drug discovery. Its CAS number 1219960-41-4 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry. Researchers are particularly interested in its potential as a bioactive intermediate for targeting neurological and metabolic disorders.
In recent years, the demand for 4-(3-methyl-1,2-oxazol-5-yl)piperidine has surged, driven by its applications in small-molecule drug development. The compound's oxazole-piperidine hybrid structure is pivotal for modulating protein-protein interactions, a hot topic in precision medicine. Google Trends data shows increased searches for "oxazole derivatives in drug design" and "piperidine-based therapeutics," aligning with industry focus on novel scaffolds. This compound's lipophilic efficiency and hydrogen-bonding capacity make it attractive for blood-brain barrier penetration, a key challenge in CNS drug development.
The synthesis of CAS 1219960-41-4 typically involves multistep organic reactions, with recent patents highlighting improved yields via microwave-assisted cyclization. Analytical characterization using LC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for pharmaceutical intermediates. Forum discussions on ResearchGate frequently address its structure-activity relationship (SAR) in kinase inhibition, reflecting the compound's role in targeted cancer therapies.
Beyond pharmaceuticals, 4-(3-methyl-1,2-oxazol-5-yl)piperidine shows promise in agrochemical formulations. Its oxazole ring contributes to pesticidal activity against resistant insect strains, a pressing concern given climate-change-induced pest proliferation. Semantic search analysis reveals growing queries about "eco-friendly heterocyclic pesticides," positioning this compound as a sustainable alternative. Regulatory databases list it under REACH compliance, with ongoing studies evaluating its environmental fate.
Innovative delivery systems for 1219960-41-4 are being explored, including nanoparticle encapsulation to enhance bioavailability. The compound's logP value (predicted 2.1) and TPSA (38.7 Ų) make it suitable for oral drug formulations, a major focus area per PubMed-indexed articles. Startups specializing in AI-driven molecular optimization are leveraging its scaffold to design next-generation protease inhibitors, addressing viral resistance challenges.
Quality control protocols for CAS No. 1219960-41-4 emphasize HPLC-UV purity testing and residual solvent analysis, with USP/EP standards applied for GMP manufacturing. The compound's thermal stability (decomposition >200°C) enables diverse formulation processes, while its crystalline polymorphism is being studied to optimize solid-state properties. These characteristics are frequently discussed in QSAR modeling webinars.
Market projections indicate a 12.4% CAGR for piperidine-oxazole hybrids through 2030, fueled by their multi-target drug potential. The 1219960-41-4 derivative space is expanding, with recent publications disclosing fluorinated analogs for PET imaging applications. This aligns with trending searches for "theranostic compounds" and "radiotracer precursors," highlighting its cross-disciplinary utility.
Environmental considerations for 4-(3-methyl-1,2-oxazol-5-yl)piperidine production include green chemistry metrics like PMI and E-factor, reflecting industry shifts toward sustainable synthesis. Patent landscapes show growing IP activity around continuous flow manufacturing methods, reducing waste generation. These advancements address ESG investor priorities while improving process economics.
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